2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
Description
“2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid” (CAS: 357420-38-3) is a heterocyclic compound featuring a benzoic acid backbone substituted with a 2,5-dimethylfuran-3-carbonyl group via an amide linkage. Its molecular formula is C₁₄H₁₃NO₄, with a molecular weight of 259.26 g/mol, and it is commercially available at a purity of 98% . The compound’s structure combines aromatic (benzene) and heterocyclic (furan) moieties, making it a subject of interest in medicinal chemistry and materials science. The ortho-position of the amide group relative to the carboxylic acid on the benzene ring may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-7-11(9(2)19-8)13(16)15-12-6-4-3-5-10(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYKMMAYYAVBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356415 | |
| Record name | 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
357420-38-3 | |
| Record name | 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid typically involves the following steps:
Preparation of 2,5-Dimethylfuran-3-carbonyl chloride: This intermediate can be synthesized by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.
Formation of the Amide Bond: The 2,5-dimethylfuran-3-carbonyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a chemical compound with the molecular formula and a molecular weight of 259.26 g/mol . It is also known by several synonyms, including this compound, 2-(2,5-Dimethylfuran-3-carboxamido)benzoic acid, and 357420-38-3 .
Identifiers
Key identifiers for this compound include:
- IUPAC Name: 2-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid
- InChI: InChI=1S/C14H13NO4/c1-8-7-11(9(2)19-8)13(16)15-12-6-4-3-5-10(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
- InChIKey: RPYKMMAYYAVBAH-UHFFFAOYSA-N
- CAS: 357420-38-3
Computed Properties
The computed properties of the compound include :
- XLogP3-AA: 2.7
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 3
- Exact Mass: 259.08445790 Da
- Monoisotopic Mass: 259.08445790 Da
- Topological Polar Surface Area: 79.5 Ų
- Heavy Atom Count: 19
- Complexity: 357
Applications
This compound is primarily used in research and development . Its applications include:
- Research Compound: Studying its chemical properties .
- Synthesis of α-Iminonitriles: It can be used in the synthesis of α-iminonitriles via palladium-catalyzed three-component coupling of arynes, isocyanides, and cyanoformates .
- Synthesis of Thieno[2,3-d]pyrimidine Core System: It is involved in the construction of the thieno[2,3-d]pyrimidine core system .
Hazards
According to the Safety Data Sheet, this compound poses the following hazards :
- Flammable Liquid: It is a highly flammable liquid and vapor.
- Eye Irritation: It causes serious eye irritation.
- Aquatic Toxicity: It is harmful to aquatic life.
Precautionary Measures
The following precautionary measures should be taken when handling this compound :
- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- Keep container tightly closed.
- Ground/bond container and receiving equipment.
- Use explosion-proof electrical, ventilating, and lighting equipment.
- Use only non-sparking tools.
- Take precautionary measures against static discharge.
- Avoid release to the environment.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- In case of fire, use dry sand, dry chemical, CO2, water spray, or alcohol-resistant foam for extinction.
- Store in a well-ventilated place and keep cool.
Solubility
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect metabolic pathways by altering enzyme function, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Findings :
- Substitution at furan position 2 (vs. 3) alters electronic properties, which may affect binding affinity in biological systems .
Derivatives with Modified Carboxylic Acid Chains
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid | C₁₇H₁₇NO₄ | 299.32 | 356538-93-7 | Benzoic acid replaced with phenyl-propionic acid |
| 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid | C₁₂H₁₇NO₄S | 271.33 | 318466-02-3 | Benzoic acid replaced with methylsulfanyl-butyric acid |
Key Findings :
- The methylsulfanyl group in PI-26558 introduces sulfur-based polarity, which may enhance metabolic stability .
Analogues with Modified Furan Rings
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 2,5-Furandicarboxylic Acid | C₆H₄O₅ | 156.09 | 3238-40-2 | Lacks amide linkage and benzene ring |
| Lactofen (Agrochemical derivative) | C₁₉H₁₅ClF₃NO₇ | 461.77 | 77501-63-4 | Nitrophenoxy and trifluoromethyl substitutions |
Key Findings :
- 2,5-Furandicarboxylic acid, a simpler furan derivative, is used in polymer synthesis but lacks the bioactive amide-benzene motif .
- Lactofen, a benzoic acid ester with agrochemical applications, highlights how electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance herbicidal activity .
Physicochemical and Functional Insights
- Solubility: The ortho-substitution in “this compound” may reduce aqueous solubility compared to para-substituted analogs due to steric effects .
- Synthetic Utility : The compound’s amide linkage serves as a scaffold for further derivatization, such as coupling with amines or alcohols .
Biological Activity
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, also known as 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
- Molecular Formula : C14H13NO4
- Molecular Weight : 259.26 g/mol
- CAS Number : 357420-38-3
- pKa : 3.41 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. The furan ring and the benzoic acid moiety facilitate hydrogen bonding and other non-covalent interactions that can modulate enzyme activity and protein functions. This compound has been noted for its role in proteomics research, particularly in studying protein interactions and functions .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been evaluated for their inhibitory effects on α-glucosidase, an enzyme linked to diabetes management .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential enzyme inhibitor | |
| Dimethyl 3,4-furandicarboxylate | Antioxidant properties | |
| Barbituric acid derivatives | Various pharmacological effects |
Case Studies
- Proteomics Research : In a study examining the interactions of this compound with proteins, it was found to significantly alter the activity of specific enzymes involved in metabolic processes. The compound's structure allowed it to bind effectively to the active sites of these enzymes, demonstrating its potential as a biochemical tool in research settings .
- Synthesis and Evaluation : A series of derivatives based on the core structure of this compound were synthesized and evaluated for their biological activities. Some derivatives exhibited enhanced antioxidant activity compared to the parent compound, suggesting that modifications to the structure can lead to improved efficacy .
Applications in Medicinal Chemistry
The unique functional groups present in this compound make it a valuable candidate for further medicinal chemistry research. Its applications include:
- Development of new pharmaceuticals targeting metabolic disorders.
- Use as a biochemical probe in proteomics studies.
- Potential incorporation into drug formulations aimed at enhancing bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
